2-(4-Aminopiperidin-1-YL)-N-(tert-butyl)acetamide
Overview
Description
2-(4-Aminopiperidin-1-YL)-N-(tert-butyl)acetamide is a useful research compound. Its molecular formula is C11H23N3O and its molecular weight is 213.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Therapeutic Applications
Antitumor and Anti-inflammatory Activities : Novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and showed potent antiproliferative activity against human cervical and lung cancer cell lines, indicating potential as antitumor agents. Additionally, one compound demonstrated the ability to induce apoptosis and cause cell cycle arrest, suggesting anti-inflammatory properties as well (Wu et al., 2017).
Antimalarial Applications : A new series of plasmepsin II inhibitors based on 4-aminopiperidine-tert-butyl-carbamate was prepared, showing potential as antimalarial drugs. These compounds could act via a new mechanism, offering an alternative to current treatments that are often met with parasite resistance (Mueller et al., 2003).
Enzyme Inhibition for Neurological Applications : Synthesis of new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives demonstrated promising activity against enzymes like acetylcholinesterase and butyrylcholinesterase. These enzymes are targets for drugs treating neurological disorders such as Alzheimer's disease, suggesting potential therapeutic applications of these compounds (Khalid et al., 2014).
Antioxidant, Analgesic, and Anti-inflammatory Activities : A synthesized compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, exhibited significant DPPH radical scavenging activity along with analgesic and anti-inflammatory properties in in vivo studies. This suggests its potential for development into treatments for conditions involving oxidative stress, pain, and inflammation (Nayak et al., 2014).
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-tert-butylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-11(2,3)13-10(15)8-14-6-4-9(12)5-7-14/h9H,4-8,12H2,1-3H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQOEAGZLFHAQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCC(CC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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